molecular formula C15H20ClN5O B6470746 3-chloro-4-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-4-yl}methoxy)pyridine CAS No. 2640972-42-3

3-chloro-4-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-4-yl}methoxy)pyridine

Cat. No.: B6470746
CAS No.: 2640972-42-3
M. Wt: 321.80 g/mol
InChI Key: RQQDMRFMYCYNTE-UHFFFAOYSA-N
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Description

3-Chloro-4-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-4-yl}methoxy)pyridine is a heterocyclic compound featuring a pyridine core substituted with a chlorine atom at position 3 and a piperidinylmethoxy group at position 2. The piperidine moiety is further modified with a 2-(2H-1,2,3-triazol-2-yl)ethyl chain.

Properties

IUPAC Name

3-chloro-4-[[1-[2-(triazol-2-yl)ethyl]piperidin-4-yl]methoxy]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClN5O/c16-14-11-17-4-1-15(14)22-12-13-2-7-20(8-3-13)9-10-21-18-5-6-19-21/h1,4-6,11,13H,2-3,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQQDMRFMYCYNTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=C(C=NC=C2)Cl)CCN3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-4-yl}methoxy)pyridine typically involves multiple steps:

    Formation of the Triazole Moiety: The triazole ring can be synthesized via a “click chemistry” reaction, where an azide reacts with an alkyne in the presence of a copper catalyst.

    Piperidine Ring Formation: The piperidine ring can be synthesized through a reductive amination reaction involving a ketone and an amine.

    Coupling Reactions: The triazole and piperidine moieties are then coupled together using appropriate linkers and conditions.

    Final Assembly:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazoles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound can be used to study the interactions between small molecules and biological macromolecules. It may serve as a probe or ligand in various biochemical assays.

Medicine

In medicinal chemistry, 3-chloro-4-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-4-yl}methoxy)pyridine can be investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-chloro-4-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-4-yl}methoxy)pyridine would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The triazole moiety could play a role in binding to metal ions or other molecular targets, while the piperidine ring may influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

The compound’s closest analogs differ in substituents on the pyridine ring or modifications to the piperidine-triazole side chain. For example:

  • 3-Chloro-4-({1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridine (PubChem): Replaces the triazole-ethyl group with a methyl-oxazole moiety.
  • 5-Chloro-6-(2H-1,2,3-triazol-2-yl)pyridine-3-carboxamide (EP 3 807 266 B1): Shares the triazole-pyridine motif but lacks the piperidinylmethoxy group, emphasizing the importance of the latter for spatial orientation in target interactions .

Data Tables

Table 2: Physicochemical Properties (Hypothetical Data*)

Compound Name Molecular Weight (g/mol) LogP Hydrogen Bond Donors Hydrogen Bond Acceptors
3-Chloro-4-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-4-yl}methoxy)pyridine 349.82 1.8 1 6
3-Chloro-4-({1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridine 335.83 2.1 0 5
5-Chloro-6-(2H-1,2,3-triazol-2-yl)pyridine-3-carboxamide 237.65 0.9 2 5

Biological Activity

3-Chloro-4-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-4-yl}methoxy)pyridine is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a chloro group and a methoxy piperidine moiety linked through a triazole unit. The structural complexity is significant for its pharmacological profile.

Anticancer Properties

Recent studies have indicated that compounds containing triazole and pyridine moieties exhibit promising anticancer activities. For instance, derivatives of triazole have shown effectiveness against various cancer cell lines, including those resistant to conventional therapies. The presence of the chloro group in the structure is believed to enhance the cytotoxicity by increasing lipophilicity and facilitating cell membrane penetration.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa5.6Apoptosis induction
Compound BMCF73.8Cell cycle arrest
3-Chloro...A549TBDTBD

Antimicrobial Activity

The antimicrobial efficacy of triazole derivatives has been well documented. The compound's structure suggests potential activity against both Gram-positive and Gram-negative bacteria due to its ability to disrupt bacterial cell wall synthesis.

Table 2: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antimicrobial Action : The disruption of bacterial cell wall synthesis is a common mechanism attributed to triazole-containing compounds.

Case Studies

A recent study evaluated the effects of various triazole derivatives on cancer cell lines, demonstrating that modifications in the side chains significantly influenced their potency. The study highlighted that compounds with piperidine rings exhibited enhanced selectivity towards cancer cells compared to normal cells, suggesting a favorable therapeutic index.

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